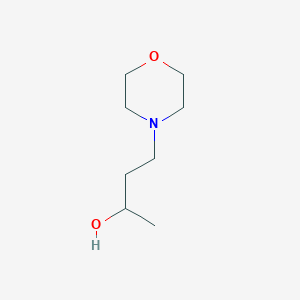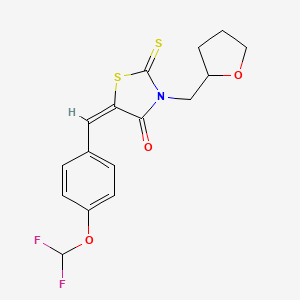
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with 3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: A class of compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds featuring benzylidene groups with various functional modifications.
Tetrahydrofuran derivatives: Molecules containing tetrahydrofuran rings with different substituents.
Uniqueness
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoromethoxybenzylidene moiety and tetrahydrofuran-2-ylmethyl group differentiate it from other similar compounds, potentially leading to unique applications and effects.
Propriétés
Numéro CAS |
326871-47-0 |
|---|---|
Formule moléculaire |
C16H15F2NO3S2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15F2NO3S2/c17-15(18)22-11-5-3-10(4-6-11)8-13-14(20)19(16(23)24-13)9-12-2-1-7-21-12/h3-6,8,12,15H,1-2,7,9H2 |
Clé InChI |
RXFVSVCVMWRRBW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
SMILES canonique |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
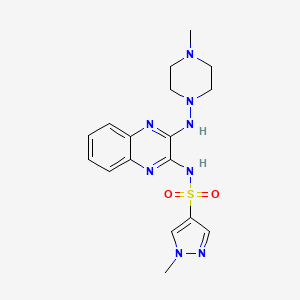
![4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine](/img/structure/B2392523.png)
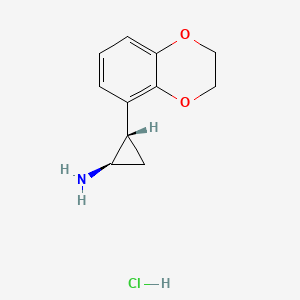
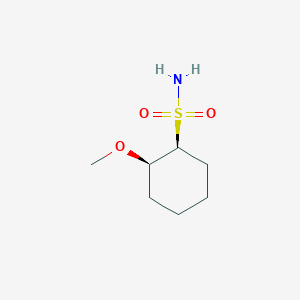
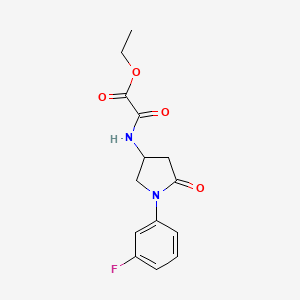

![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)
![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)
![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)
